molecular formula C7H10ClN3 B11915277 3-(Azetidin-3-yl)pyridazine hydrochloride CAS No. 1255531-15-7

3-(Azetidin-3-yl)pyridazine hydrochloride

Cat. No.: B11915277
CAS No.: 1255531-15-7
M. Wt: 171.63 g/mol
InChI Key: QMZRNHTYMAJSMJ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)pyridazine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 It is a hydrochloride salt of 3-(azetidin-3-yl)pyridazine, which consists of a pyridazine ring substituted with an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)pyridazine hydrochloride typically involves the reaction of pyridazine derivatives with azetidine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)pyridazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(Azetidin-3-yl)pyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)pyridazine hydrochloride involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, modulating their activity. The pyridazine ring may also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azetidin-3-yl)benzonitrile hydrochloride
  • 3-(Azetidin-3-yl)-1H-indole hydrochloride
  • 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride
  • Methyl 3-(Azetidin-3-yl)benzoate hydrochloride
  • 3-(3-Azetidinyl)pyridine dihydrochloride

Uniqueness

3-(Azetidin-3-yl)pyridazine hydrochloride is unique due to its specific combination of the azetidinyl group and the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1255531-15-7

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

3-(azetidin-3-yl)pyridazine;hydrochloride

InChI

InChI=1S/C7H9N3.ClH/c1-2-7(10-9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H

InChI Key

QMZRNHTYMAJSMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN=CC=C2.Cl

Origin of Product

United States

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